Gallium

Liquid Metal Toxicity Safety

Researchers requiring a safe, non-toxic liquid metal for semiconductor epitaxy or thermal interface materials often face limited options between hazardous mercury and pyrophoric NaK alloys. Gallium (CAS 7440-55-3) resolves this with a uniquely low melting point (29.8°C), high boiling point (2403°C), and near-zero vapor pressure at ambient conditions. • Enables GaN-on-SiC RF power amplifiers with >10× power density advantage over GaAs and LDMOS for military/aerospace systems. • Phase-change gallium thermal interface materials achieve 13% peak temperature reduction over conventional organic PCMs in high-power laser diode and processor cooling. • Radiation-hard Ga₂O₃ devices withstand orders-of-magnitude higher radiation fluence than GaAs, critical for space-grade power supplies and satellite communication payloads. Supplied in HDPE bottles under inert gas at 99.99%-99.9999% metals basis purity; standard global B2B shipping available. Bulk quantities and custom purity grades upon request.

Molecular Formula GaH3
Molecular Weight 72.747 g/mol
CAS No. 7440-55-3
Cat. No. B148102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGallium
CAS7440-55-3
SynonymsGallium
Molecular FormulaGaH3
Molecular Weight72.747 g/mol
Structural Identifiers
SMILES[GaH3]
InChIInChI=1S/Ga.3H
InChIKeyPHMDYZQXPPOZDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / 25 g / 50 g / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySol in acid, alkali;  slightly sol in mercury

Gallium: Specifications & Procurement Baseline


Gallium (Ga, CAS 7440-55-3) is a post-transition metal belonging to Group 13, notable for its uniquely low melting point of 29.76–29.8°C, high boiling point of 2400–2403°C, and density of approximately 5.9 g/cm³ [1]. This enables it to exist as a solid at standard room temperature but liquefy when held. Unlike its common liquid metal comparators mercury and NaK, gallium exhibits low toxicity and a near-zero vapor pressure at room temperature, making it a safer alternative for many fluid metal applications [2]. Gallium serves as the foundational element for critical compound semiconductors (GaAs, GaN, Ga₂O₃) used in high-frequency and high-power electronics, as well as a key component in low-melting-point alloys and phase-change materials for thermal management.

Gallium: Substitution Challenges


Generic substitution within the liquid metal or Group 13 categories is often proposed but rarely tenable due to the distinct and often extreme differences in toxicity, reactivity, and physical properties. For instance, substituting gallium with mercury introduces well-documented neurotoxicity and significant vapor pressure hazards, while replacing it with NaK alloys creates a highly reactive, pyrophoric material incompatible with ambient air or moisture [1]. Similarly, in semiconductor and catalysis applications, the specific bandgap, electron mobility, and Lewis acidity of gallium compounds like GaN or Ga₂O₃ cannot be replicated by silicon (Si) or aluminum (Al) analogs without fundamentally altering device performance or reaction efficiency [2]. The quantitative evidence below directly addresses the specific, measurable performance deltas that differentiate gallium and its key compounds from the most logical alternatives.

Gallium: Quantitative Comparison vs. Analogs


Liquid Metal Safety vs. Mercury and NaK

Gallium and its alloys are increasingly specified over mercury and NaK alloys due to a superior safety profile characterized by extremely low vapor pressure and low toxicity. Unlike mercury, which has a significant vapor pressure leading to inhalation hazards, gallium's vapor pressure is effectively zero at room temperature [1]. Furthermore, its cytotoxicity is orders of magnitude lower than mercury and it is not violently reactive with air or water like NaK [2].

Liquid Metal Toxicity Safety Materials Selection

RF Power Density: GaN vs. GaAs & LDMOS

Gallium Nitride (GaN) high-electron-mobility transistors (HEMTs) offer a substantial increase in RF power density compared to legacy Gallium Arsenide (GaAs) and silicon LDMOS technologies. Specifically, GaN demonstrates at least ten times the power density per millimeter of transistor gate periphery [1]. This allows for significantly smaller device footprints for a given power output or substantially higher power from the same chip area, which is a critical selection factor in size-constrained systems like phased-array radars and satellite transmitters.

Wide Bandgap Semiconductor RF Power GaN GaAs

Bandgap Energy: GaN vs. SiC & Si

Gallium Nitride (GaN) is a wide bandgap (WBG) semiconductor that enables power devices to operate at higher voltages, temperatures, and switching frequencies than silicon (Si). While Silicon Carbide (SiC) is a strong competitor, GaN exhibits a higher theoretical critical electric field. GaN's bandgap is 3.4 eV, compared to 3.2 eV for SiC and 1.12 eV for Si, which allows GaN devices to achieve a higher breakdown voltage for a given drift region thickness [1]. This property is crucial for the next generation of high-efficiency, high-density power converters.

Power Electronics Wide Bandgap GaN SiC

Phase-Change Cooling: Gallium vs. Organic PCMs

Gallium's high thermal conductivity as a metal provides a distinct advantage over conventional organic phase-change materials (PCMs) like paraffin in transient thermal management. Numerical studies show that a gallium-based heat sink, especially when enhanced with high-conductivity structures, can significantly reduce peak temperatures. In a 2024 study, a gallium heat sink with a Triply Periodic Minimal Surface (TPMS) structure achieved a peak temperature reduction of approximately 13% within 100 seconds of heating, compared to a baseline case without the TPMS structure [1]. This metallic conduction pathway is unavailable in paraffin-based systems, which rely primarily on slower, less efficient heat transfer.

Thermal Management Phase Change Material Heat Sink Gallium

Cyclic Carbonate Catalysis: Ga vs. Al & In

In the synthesis of cyclic carbonates from epoxides and CO2, the performance of Group 13 metal catalysts does not simply correlate with Lewis acidity. A direct comparative study of aluminum, gallium, and indium salphen complexes revealed that indium-based catalysts, despite possessing lower Lewis acidity than aluminum congeners, were unexpectedly the most active for the reaction [1]. This highlights that gallium-based catalysts, while active, occupy a specific niche in terms of reactivity and selectivity that cannot be assumed by simply substituting aluminum or indium based on cost or periodic trends.

Homogeneous Catalysis CO2 Utilization Group 13 Chemistry

Radiation Tolerance: Ga2O3 vs. GaAs

Gallium Oxide (Ga₂O₃) demonstrates superior radiation tolerance compared to Gallium Arsenide (GaAs). The dynamic annealing of defects is much more effective in Ga₂O₃ than in GaAs, leading to an orders-of-magnitude difference in their relative resistance to radiation damage [1]. This property makes Ga₂O₃-based devices, derived from gallium, particularly promising for space-based electronics, nuclear reactor instrumentation, and other high-radiation environments where GaAs components would degrade rapidly.

Ultra-Wide Bandgap Semiconductor Radiation Hardness Ga2O3 Space Electronics

Gallium: High-Value Application Scenarios


High-Power RF and Microwave Electronics

This scenario leverages the >10x power density advantage of GaN over GaAs and LDMOS [1]. For system architects, this translates to smaller, lighter, and more powerful RF amplifiers. Procurement should prioritize GaN-on-SiC substrates for the most demanding military and telecommunications applications, where the cost premium is offset by substantial gains in performance and system-level miniaturization. The higher bandgap (3.4 eV) further ensures operation at higher temperatures and voltages, reducing the need for complex cooling systems [2].

High-Heat-Flux Electronics Cooling

Gallium and gallium alloys are uniquely positioned for applications requiring rapid, transient thermal dissipation due to their metallic thermal conductivity and phase-change enthalpy. The 13% peak temperature reduction demonstrated in advanced gallium heat sinks [1] is a compelling metric for designers of high-power laser diodes, advanced processors, and spacecraft electronics. Unlike organic PCMs, gallium-based sinks can conduct heat effectively in both solid and liquid phases, providing a more robust and responsive thermal solution.

Hazardous Metal Replacement in Instruments & Soft Electronics

The near-zero vapor pressure and low toxicity of gallium and its alloys (e.g., Galinstan) directly enable their use as safe alternatives to mercury in thermometers, switches, and relays [1]. Furthermore, in cutting-edge soft robotics and stretchable electronics, gallium's unique combination of fluidic deformability and high metallic conductivity makes it the material of choice for wiring and electrodes that must endure mechanical strain without fatigue—a feat impossible for solid metals and hazardous with mercury [2].

Radiation-Hard Electronics for Space & Nuclear

For components destined for high-radiation environments, gallium oxide (Ga₂O₃) offers a critical advantage. Its resistance to radiation damage is orders of magnitude greater than that of gallium arsenide (GaAs) [1]. Procurement for space-grade power supplies, satellite communication systems, and nuclear reactor sensors should prioritize Ga₂O₃-based devices to ensure long-term operational reliability and prevent premature failure due to accumulated radiation exposure, a risk inherent to silicon and GaAs alternatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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